molecular formula C8H7NOS B13030751 3-Methylbenzo[d]isothiazol-5-ol

3-Methylbenzo[d]isothiazol-5-ol

Cat. No.: B13030751
M. Wt: 165.21 g/mol
InChI Key: QZKPMWHDGBMXNE-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]isothiazol-5-ol is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound consists of a benzene ring fused to an isothiazole ring, with a methyl group at the 3-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzo[d]isothiazol-5-ol can be achieved through various methods. One common approach involves the selective oxidation of benzo[d]isothiazol-3(2H)-ones using Selectfluor in aqueous media . This method provides a green and efficient route to access benzo[d]isothiazol-3(2H)-one-1-oxides with high yields and tolerance to various functional groups.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions using environmentally friendly reagents. The use of metal-free and Selectfluor-mediated oxidation reactions is preferred due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[d]isothiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzo[d]isothiazol-3(2H)-one-1-oxides, reduced derivatives, and various substituted isothiazoles .

Mechanism of Action

The mechanism of action of 3-Methylbenzo[d]isothiazol-5-ol involves the inhibition of key enzymes and disruption of metabolic pathways in microorganisms. The compound acts as an electrophilic agent, reacting with critical enzymes and inhibiting growth and metabolism. This leads to irreversible cell damage and loss of viability . The molecular targets include dehydrogenase enzymes and other proteins involved in cellular respiration and energy generation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbenzo[d]isothiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl and hydroxyl groups at specific positions enhances its antimicrobial and antifungal properties compared to other isothiazole derivatives .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

3-methyl-1,2-benzothiazol-5-ol

InChI

InChI=1S/C8H7NOS/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3

InChI Key

QZKPMWHDGBMXNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C=C(C=C2)O

Origin of Product

United States

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